![molecular formula C8H7ClN4 B108604 5-Chloroquinazoline-2,4-diamine CAS No. 17511-21-6](/img/structure/B108604.png)
5-Chloroquinazoline-2,4-diamine
Overview
Description
5-Chloroquinazoline-2,4-diamine is a chemical compound that has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is critical for DNA synthesis and repair. This compound is of interest due to its structural similarity to known antifolate drugs such as trimetrexate (TMQ) and piritrexim (PTX), which are used to treat various infections and cancers.
Synthesis Analysis
The synthesis of this compound analogues has been explored to enhance the antifolate activity of this class of compounds. In one study, a series of 2,4-diamino-5-chloroquinazoline analogues were synthesized through a process that involved the condensation of substituted phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride . Another approach to synthesizing related compounds involved the reductive amination of o-nitrobenzaldehyde with substituted phenylamines or benzylamines . These methods have yielded various derivatives with yields ranging from 36% to 72%.
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a chloro group at the 5-position of the quinazoline ring and two amino groups at the 2 and 4 positions. The structural variations in the synthesized analogues, such as the length of the side chain and the nature of the substituents, have been shown to significantly affect the inhibitory activity against DHFR from different sources .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in the context of rearrangement reactions. A study demonstrated that 2-chloroquinazolin-4(3H)-one can undergo a rearrangement to form twisted-cyclic guanidines when paired with secondary diamines, or ring-fused N-acylguanidines through a domino process involving primary amine-containing diamines . This rearrangement is highly efficient and can be used to generate a diverse array of guanidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the chloro group and the amino substituents contribute to the compound's solubility, stability, and reactivity. For instance, the best inhibitor of P. carinii DHFR among the synthesized analogues demonstrated not only potent activity but also robust plasma stability, which is crucial for the development of therapeutic agents . The binding affinity of these compounds to DHFR from various sources, including human DHFR, has been quantified using IC50 values, providing insights into their potential selectivity and efficacy as drugs .
Scientific Research Applications
Therapeutic Repurposing and Biochemical Properties
Chloroquine (CQ), a compound structurally related to 5-Chloroquinazoline-2,4-diamine, has been well known for its antimalarial effects since World War II. However, due to the emergence of CQ-resistant Plasmodium falciparum strains, its clinical use against malaria has declined. Recent research has uncovered interesting biochemical properties of CQ, inspiring its repurposing in managing various infectious and noninfectious diseases. Novel compounds and compositions based on the CQ scaffold have been studied and patented, highlighting their potential therapeutic applications beyond malaria, including cancer therapy. The development of a 4-amino-7-chloroquinoline as a synergistic partner in anticancer combination chemotherapy is particularly noted, emphasizing the need for further exploration of this chemical class for therapeutic uses (Njaria et al., 2015).
Pharmacological Review and Future Research Directions
Chlorogenic acid, while not a direct derivative, shares a related pharmacophore with this compound. It exhibits significant biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and a central nervous system stimulator. CGA's modulation of lipid metabolism and glucose in metabolic-related disorders points towards the broad potential of compounds with similar structural features for therapeutic applications. The review calls for more studies to unveil and optimize its biological and pharmacological effects, suggesting that this compound derivatives could also hold significant therapeutic potential (Naveed et al., 2018).
Analytical Methods in Antioxidant Activity Research
The study of antioxidants and their implications across various fields, including food engineering, medicine, and pharmacy, is of significant interest. A critical presentation of important tests used to determine antioxidant activity, detection mechanisms, applicability, advantages, and disadvantages of these methods is provided. This research underlines the importance of exploring the antioxidant capacity of complex samples, potentially including derivatives of this compound, to understand their biological implications fully (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
5-Chloroquinazoline-2,4-diamine is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The primary targets of these compounds are often specific molecular pathways involved in cancer development .
Mode of Action
Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines . This suggests that this compound may interact with its targets to inhibit cell proliferation, a key process in tumor growth .
Biochemical Pathways
Given the antiproliferative effects observed in similar quinazoline derivatives, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Information on the pharmacokinetics of this compound is currently limited. It is known that the compound is a solid at room temperature , suggesting that it may require a suitable delivery system to ensure bioavailability.
Result of Action
The result of this compound’s action is likely to be a reduction in cell proliferation, given the observed effects of similar quinazoline derivatives . This could potentially lead to a decrease in tumor growth in the context of cancer treatment .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in some organic solvents such as ethanol, methanol, and chloroform . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used for delivery .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Quinazoline derivatives are being explored for their potential therapeutic applications in cancer treatment . The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
properties
IUPAC Name |
5-chloroquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVDQDKAMWPQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169932 | |
Record name | 2,4-Quinazolinediamine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17511-21-6 | |
Record name | 2,4-Quinazolinediamine, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17511-21-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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